Ropinirole hydrochloride
Overview
Description
Ropinirole Hydrochloride is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. It works by stimulating dopamine D2 receptors in the brain, which helps to alleviate symptoms associated with these conditions . The compound is known for its high specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes .
Mechanism of Action
Ropinirole hydrochloride is a non-ergoline dopamine agonist primarily used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences on the action of this compound.
Target of Action
This compound primarily targets the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 . The relevance of D3 receptor binding in Parkinson’s disease is unknown .
Mode of Action
This compound works by acting in place of dopamine, a natural substance in the brain that is needed to control movement . It is believed to be due to stimulation of postsynaptic dopamine D2-type receptors within the caudate putamen in the brain .
Biochemical Pathways
It is known that the drug has a high relative in vitro specificity and full intrinsic activity at the d2 and d3 dopamine receptor subtypes . It also has moderate in vitro affinity for opioid receptors .
Pharmacokinetics
Ropinirole is rapidly and almost completely absorbed when taken as oral tablets, and it is extensively distributed from the vascular compartment . The bioavailability is approximately 50% . It is mainly metabolized by CYP1A and is excreted to the kidney . The half-life of the blood concentration is about 5–7 hours .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome . It is also suggested that this compound potentially inhibits the SREBP2-cholesterol synthesis pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the clearance of Ropinirole is slower for patients older than 65 years compared with those who are younger . Also, the CYP1A2 inhibitor ciprofloxacin produced increases in the plasma concentrations of Ropinirole when these two drugs were coadministered .
Biochemical Analysis
Biochemical Properties
Ropinirole hydrochloride has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes . This interaction with dopamine receptors is crucial for its role in biochemical reactions.
Cellular Effects
This compound influences cell function by acting on dopamine receptors. In Parkinson’s disease, it can improve symptoms like shaking (tremors), slowness, and stiffness . In restless legs syndrome, it helps control leg muscles . These effects are due to the activation of dopamine receptors, which play a key role in regulating motor function and muscle control.
Molecular Mechanism
The mechanism of action of this compound involves its binding to D2 and D3 dopamine receptor subtypes . By acting as a dopamine agonist, this compound mimics the effects of dopamine, leading to activation of these receptors. This can help alleviate symptoms of conditions like Parkinson’s disease and restless legs syndrome, where dopamine levels are typically reduced .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages
Metabolic Pathways
This compound is extensively metabolized by the liver . The major metabolic pathways are N-despropylation and hydroxylation to form the inactive N-despropyl and hydroxy metabolites .
Transport and Distribution
This compound is widely distributed throughout the body, with an apparent volume of distribution of 7.5 L/kg . It is up to 40% bound to plasma proteins and has a blood-to-plasma ratio of 1:1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ropinirole Hydrochloride involves several steps. One method starts with the compound 4, which is dissolved in ethanol, methanol, or ethyl acetate, and then reacted with palladium on carbon (Pd/C) to obtain compound 5. This compound is then mixed with p-methylbenzenesulfonyl chloride and pyridine in dichloromethane or trichloromethane to yield compound 6. Finally, compound 6 is reacted with sodium iodide and di-n-propylamine in dimethylformamide or dimethyl sulfoxide to produce Ropinirole. The final step involves dissolving Ropinirole in 1,4-dioxane containing hydrochloric acid and concentrating under reduced pressure to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves a multi-step synthesis process that includes regioselective Birch reduction and ozonolysis with concomitant ring closure to induce the required ring contraction . The process is designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ropinirole Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation behavior of this compound has been studied extensively using cyclic and square-wave voltammetry. The oxidation process is pH-dependent and occurs in two steps .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid for oxidation and palladium on carbon for reduction. The reactions are typically carried out in aqueous solutions at controlled pH levels .
Major Products Formed: The major products formed from the oxidation of this compound include various oxidized derivatives of the indol-2-one ring present in the molecule .
Scientific Research Applications
Ropinirole Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying dopamine agonists. In biology and medicine, it is used to treat Parkinson’s disease and Restless Legs Syndrome. Recent studies have also explored its potential in treating amyotrophic lateral sclerosis (ALS) by demonstrating its ability to attenuate ALS-specific pathological phenotypes . Additionally, this compound is used in pharmaceutical research for developing extended-release formulations to improve patient compliance .
Comparison with Similar Compounds
- Pramipexole
- Rotigotine
- Apomorphine
- Bromocriptine
Comparison: Ropinirole Hydrochloride is unique among dopamine agonists due to its high specificity for D2 and D3 receptors and its non-ergoline structure, which reduces the risk of certain side effects associated with ergoline derivatives . Compared to Pramipexole, this compound has a similar efficacy but may have a different side effect profile . Rotigotine, another dopamine agonist, is administered via a transdermal patch, offering a different mode of delivery compared to the oral administration of this compound .
Properties
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHAEQXIBQUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91374-21-9 (Parent) | |
Record name | Ropinirole hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50238533 | |
Record name | Ropinirole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91374-20-8 | |
Record name | Ropinirole hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91374-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ropinirole hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ropinirole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-(dipropylamino)ethyl)indolin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROPINIROLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7ZD41RZI9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ropinirole Hydrochloride exert its therapeutic effect?
A1: this compound is a non-ergoline dopamine agonist that primarily targets dopamine D2 and D3 receptors [, , , ]. It demonstrates a higher affinity for D3 receptors compared to D2 or D4 receptors and has no affinity for D1 receptors []. By mimicking the action of dopamine in the brain, this compound helps alleviate symptoms associated with dopamine deficiency, such as those observed in Parkinson's disease.
Q2: What is the chemical structure of this compound?
A2: this compound is an indole derivative with a di-alkylated tertiary amine in its side chain []. Its chemical name is 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride [, ].
Q3: What are the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H24N2O•HCl, and its molecular weight is 296.84 g/mol [].
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, spectroscopic techniques like UV-Vis spectrophotometry, FTIR, and NMR have been extensively used to characterize and quantify this compound [, , , , , , ]. UV spectrophotometry commonly employs a wavelength of 250 nm for detection [, ].
Q5: What is the stability profile of this compound in different formulations?
A5: this compound has been incorporated into various formulations, including tablets, microspheres, and transdermal patches [, , , , ]. Studies have assessed its stability under different storage conditions, including accelerated stability testing as per ICH guidelines [].
Q6: What is the bioavailability of this compound?
A6: this compound exhibits rapid absorption after oral administration, but its bioavailability is approximately 50%, ranging from 36% to 57% []. This is primarily attributed to significant first-pass metabolism [, ].
Q7: What is the impact of food on this compound pharmacokinetics?
A7: Studies have investigated the influence of food on the pharmacokinetic profile of this compound prolonged-release tablets [].
Q8: What are the challenges associated with the delivery of this compound to the brain?
A8: this compound's high aqueous solubility poses challenges for efficient brain delivery []. Strategies like intranasal delivery using microemulsions have been explored to enhance brain targeting and improve therapeutic outcomes [].
Q9: What analytical methods are employed for the quantification of this compound?
A9: Various analytical techniques, including UV spectrophotometry, RP-HPLC, and TLC-densitometry, have been developed and validated for the quantification of this compound in bulk drug, pharmaceutical formulations, and biological fluids [, , , , ].
Q10: How is the quality of this compound assured during manufacturing?
A10: Stringent quality control measures are implemented throughout the development and manufacturing of this compound to ensure consistency, safety, and efficacy, adhering to established regulatory standards [].
Q11: Are there any alternative drugs to this compound for Parkinson’s disease?
A11: Yes, other medications, including other dopamine agonists like Pramipexole Dihydrochloride, are also used in the management of Parkinson's disease [, ]. Each drug has its own unique pharmacological profile and potential benefits and risks.
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